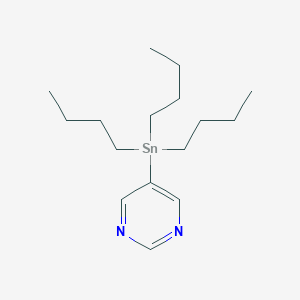

5-(Tributylstannyl)pyrimidine

説明

Structure

2D Structure

特性

IUPAC Name |

tributyl(pyrimidin-5-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N2.3C4H9.Sn/c1-2-5-4-6-3-1;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDQHTJNKPXXRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376842 | |

| Record name | 5-(Tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144173-85-3 | |

| Record name | 5-(Tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(tributylstannyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Mechanistic Pathways

The synthesis of 5-(tributylstannyl)pyrimidine typically involves the reaction of a halogenated pyrimidine (B1678525) with an organotin reagent. A common method is the palladium-catalyzed reaction between 5-halopyrimidine and hexabutylditin or tributyltin chloride. mdpi.com

For instance, 2-amino-5-iodopyrimidine (B74693) can be reacted with bis(tributyltin) in the presence of a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) to yield 5-(tributylstannyl)pyrimidin-2-amine. mdpi.com Similarly, 4-methoxy-5-iodopyrimidine can be converted to 4-methoxy-5-(tributylstannyl)pyrimidine using the same reagents. mdpi.com

Table 1: Synthesis of this compound Derivatives

| Starting Material | Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|

| 2-Amino-5-iodopyrimidine | Bis(tributyltin) | Pd2(dba)3•CHCl3 | 5-(Tributylstannyl)pyrimidin-2-amine | mdpi.com |

| 4-Chloro-5-iodopyrimidine | Sodium methoxide, then Bis(tributyltin) | Pd(PPh3)4, CuI, CsF | 4-Methoxy-5-(tributylstannyl)pyrimidine | mdpi.com |

Reactivity and Mechanistic Investigations of 5 Tributylstannyl Pyrimidine

Cross-Coupling Reactions Involving 5-(Tributylstannyl)pyrimidine

This compound is a key reagent in palladium-catalyzed cross-coupling reactions, which allow for the precise introduction of various organic groups at the 5-position of the pyrimidine (B1678525) ring. benchchem.com These reactions are fundamental in medicinal chemistry and materials science for synthesizing functionalized pyrimidine derivatives. benchchem.com

The Stille reaction is the most prominent application of this compound, involving the coupling of the organostannane with an organic electrophile, typically an aryl, heteroaryl, or vinyl halide or triflate. wikipedia.orgfiu.edulibretexts.org This reaction is renowned for its tolerance of a wide array of functional groups and for its generally high yields, making it a powerful tool for C-C bond formation. fiu.edumdpi.com The scope of the Stille reaction is extensive, allowing the coupling of this compound with various partners, including complex organic halides, to produce substituted pyrimidines. wikipedia.orgscispace.com

The generally accepted mechanism for the Stille coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R-X) to form a Pd(II) intermediate. mdpi.comwiley-vch.de

Transmetalation: The organostannane (in this case, this compound) transfers its pyrimidinyl group to the Pd(II) complex, displacing the halide and forming a new Pd-C bond. This step regenerates the tin halide byproduct. wiley-vch.debenchchem.com

Reductive Elimination: The newly formed diorganopalladium(II) complex eliminates the final coupled product (R-pyrimidine), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. mdpi.comsmolecule.com

The transmetalation step is frequently the rate-determining step of the Stille catalytic cycle. wikipedia.org It involves the electrophilic cleavage of the carbon-tin bond by the palladium(II) complex. wiley-vch.de The efficiency of this transfer is a key advantage of organostannanes like this compound. The relatively weak and non-polar nature of the C-Sn bond facilitates this cleavage compared to other organometallic reagents. wiley-vch.de The process can be viewed as a ligand substitution on the palladium center, where the tributylstannyl group is exchanged for the organic halide. wiley-vch.de The superior transmetalation efficiency of stannyl (B1234572) derivatives compared to silyl (B83357) analogues is attributed to the higher electrophilicity of tin. benchchem.com

The choice of the palladium catalyst and its associated ancillary ligands is critical for a successful Stille coupling. Common palladium sources include Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), or Pd(II) precursors such as palladium(II) acetate (B1210297) (Pd(OAc)₂) which are reduced in situ to the active Pd(0) species. libretexts.orgwiley-vch.demdpi.com

Ancillary ligands, typically phosphines, play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. The electronic and steric properties of the ligand can dramatically influence the reaction rate and yield. While triphenylphosphine (B44618) (PPh₃) is a standard ligand, studies have shown that others can provide significant rate enhancements. For example, ligands like tri(2-furyl)phosphine (B125338) (TFP) and triphenylarsine (B46628) (AsPh₃) have been reported to accelerate the coupling by several orders of magnitude compared to PPh₃. wiley-vch.deacs.org This effect is often rationalized by the observation that strongly electron-donating ligands can sometimes act as inhibitors. wiley-vch.de

Table 1: Effect of Ancillary Ligands on Stille Coupling Rate

| Ligand | Catalyst Source | Relative Rate Enhancement | Reference |

|---|---|---|---|

| Triphenylphosphine (PPh₃) | Pd₂(dba)₃ | Baseline | wiley-vch.de |

| Tri(p-anisyl)phosphine (TAP) | Pd₂(dba)₃ | Similar to PPh₃ | wiley-vch.de |

| Tri(2-furyl)phosphine (TFP) | Pd₂(dba)₃ | ~10³ times faster than PPh₃ | wiley-vch.deacs.org |

The efficiency of Stille coupling reactions is highly dependent on the specific reaction conditions employed. Key factors include the choice of solvent, reaction temperature, and the use of additives.

Solvent: The solvent choice is fundamental and can affect catalyst solubility and reactivity. Commonly used solvents for Stille reactions include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), toluene, N-methylpyrrolidone (NMP), and dioxane. wiley-vch.de

Temperature: Reaction temperatures can range from ambient to high temperatures (e.g., 65 °C or higher), often requiring heating to drive the reaction to completion. mdpi.com

Additives: In certain cases, additives are used to facilitate the reaction. For instance, copper(I) iodide (CuI) is often employed as a co-catalyst, and bases like cesium fluoride (B91410) (CsF) can also be included in the reaction mixture to promote the coupling. mdpi.com

Table 2: Example of Stille Coupling Conditions for Organostannyl Pyrimidines

| Stannane (B1208499) Reagent | Coupling Partner | Catalytic System | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Methoxy-5-(tributylstannyl)pyrimidine | Acyclic sugar halide | Pd(PPh₃)₄, CuI, CsF | DMF | 65 °C, 3 h | 30-45% | mdpi.com |

| 2,4-Dimethoxy-5-(tributylstannyl)pyrimidine | Acyclic sugar halide | Pd(PPh₃)₄, CuI, CsF | DMF | 65 °C, 3 h | >50% | mdpi.com |

| 6-Methoxy-2-(tributylstannyl)pyrimidine (B1601230) | Iodobenzene | Pd(PPh₃)₄ | N/A | N/A | N/A | smolecule.com |

While the Stille reaction is the primary method utilizing organostannyl pyrimidines, other cross-coupling strategies exist for the functionalization of the pyrimidine ring. These reactions often serve similar purposes in C-C bond formation but employ different organometallic reagents. The Suzuki-Miyaura coupling, which uses organoboron reagents, and the Negishi coupling, which uses organozinc reagents, are two of the most important alternatives. rsc.orgrsc.org

The choice between Stille, Suzuki, or Negishi coupling often depends on factors like the stability of the organometallic reagent, functional group tolerance, and the toxicity of byproducts. For instance, Suzuki couplings are favored for their use of generally non-toxic and stable boronic acids. mdpi.com However, the synthesis of the required organoboron pyrimidine might be less straightforward than the corresponding organostannane. In some cases, multiple methods are evaluated for a specific transformation. For example, in the synthesis of an (imidazolyl)thienopyridine, both Stille and Negishi couplings were found to be effective, though the Stille reaction was more reliable upon scale-up. acs.org

Stille Coupling Reactions: Scope and Mechanistic Insights

Transmetalation Reactions of this compound

Transmetalation is the elemental step where an organic group is transferred from one metal to another. For this compound, this most commonly refers to the Sn-Pd exchange within the Stille catalytic cycle. benchchem.com The reaction involves the interaction of the C-Sn bond with a Pd(II) complex, leading to the formation of a pyrimidinyl-palladium bond and a tributyltin halide. wiley-vch.de

Beyond palladium, organostannanes can undergo transmetalation with other metals. A notable example is the tin-lithium (Sn-Li) exchange, which occurs when an organostannane is treated with an organolithium reagent, such as n-butyllithium. acs.org This reaction generates a highly reactive lithiated pyrimidine intermediate, which can then be quenched with various electrophiles. Research into conformationally restricted aminostannanes has revealed a surprising stereoelectronic requirement for this process: a synclinal relationship between the nitrogen lone pair and the C-Sn bond was found to be necessary for the transmetalation to occur, while an axial tin substituent failed to react. acs.org This highlights the intricate geometric and electronic factors that govern the fundamental reactivity of the C-Sn bond in transmetalation processes.

Stannyl-Lithium Exchange Processes

The exchange of the tributylstannyl group for a lithium atom is a fundamental process that converts the relatively unreactive organostannane into a highly nucleophilic organolithium species. This transmetalation is typically achieved by treating the stannane with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures.

The process involves the deprotonation of pyrimidine at the 5-position using a strong base like n-BuLi in an anhydrous solvent such as tetrahydrofuran (THF) at cryogenic temperatures (e.g., -78°C). benchchem.com The resulting lithiated intermediate is then quenched with tributyltin chloride to yield the this compound. benchchem.com The reverse of this synthesis, the stannyl-lithium exchange, is a key step for further functionalization. For instance, tin-lithium exchange in stannylpyrimidines can generate the corresponding lithiopyrimidine, which can then react with various electrophiles. researchgate.net This exchange is crucial for creating a highly reactive carbanion at the pyrimidine C-5 position, enabling subsequent synthetic transformations.

| Parameter | Condition | Purpose | Reference |

| Reagent | n-Butyllithium (n-BuLi) | Initiates the exchange process | benchchem.com |

| Solvent | Tetrahydrofuran (THF), Anhydrous | Provides an inert reaction medium | benchchem.com |

| Temperature | -78°C | Controls reactivity and prevents side reactions | benchchem.com |

| Outcome | Formation of 5-lithiopyrimidine | Generates a potent nucleophile | researchgate.net |

Configurational Requirements for Efficient Transmetalation

Mechanistic studies on related systems have revealed that the efficiency of the stannyl-lithium exchange is not merely dependent on reaction conditions but also on specific stereoelectronic factors. Research on conformationally restricted α-aminoorganostannanes has provided significant insight into the geometric requirements for this transmetalation. acs.org

It has been discovered that a specific spatial arrangement between the nitrogen lone pair of the heterocyclic ring and the carbon-tin bond is necessary for an efficient exchange. acs.org Studies on piperidine-based models showed that when the tributylstannyl group is in an equatorial position, transmetalation with n-BuLi proceeds smoothly. acs.org However, a conformationally locked isomer with an axial tin group fails to undergo the exchange. acs.org This suggests that a synclinal relationship—a specific dihedral angle between the nitrogen's lone pair and the C-Sn bond—is a crucial requirement for the reaction to occur. acs.org This principle implies that the conformation of the pyrimidine ring and its substituents can significantly influence the rate and success of the stannyl-lithium exchange.

Electrophilic Reactions of Functionalized Pyrimidine Organostannanes

Functionalized pyrimidine organostannanes are excellent nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. benchchem.comuni-duesseldorf.de This reaction allows for the formation of a carbon-carbon bond by coupling the organostannane with an organic halide or triflate (electrophile). uni-duesseldorf.de The versatility of the Stille reaction allows for the introduction of a wide array of substituents onto the pyrimidine ring.

Electron-withdrawing groups on the pyrimidine ring, such as a chloro substituent, can enhance the electrophilicity and improve the reactivity in cross-coupling reactions. benchchem.com For example, this compound and its derivatives can be coupled with various electrophiles, including aryl bromides and acid chlorides, to form more complex molecules. researchgate.net These reactions typically achieve high yields, often exceeding 80%. benchchem.com

Detailed research has demonstrated the coupling of substituted stannylpyrimidines with various partners. In one instance, 2,4-dimethoxy-5-(tributylstannyl)pyrimidine was successfully coupled with a protected sugar iodide in the presence of a palladium catalyst, copper(I) iodide (CuI), and cesium fluoride (CsF) in dimethylformamide (DMF). semanticscholar.orgmdpi.com Similarly, stannylpyrimidines have been used to synthesize ketones by reacting them with acid chlorides under palladium catalysis. researchgate.net

| Stannane | Electrophile | Catalyst/Conditions | Product Type | Yield | Reference |

| This compound | Aryl Halides | Pd(PPh₃)₄ | Aryl-substituted pyrimidine | >80% | benchchem.com |

| Tributylstannyl diazines | Vinyl Triflate | Pd Catalyst, DMF, 85°C | Vinyl-substituted diazine | 51% | uni-duesseldorf.de |

| 2,4-Dimethoxy-5-(tributylstannyl)pyrimidine | Protected Sugar Iodide | Pd(PPh₃)₄, CuI, CsF, DMF, 65°C | Nucleoside analogue | 24-51% | semanticscholar.orgmdpi.com |

| Stannylpyrimidines | Acid Chlorides | Pd Catalyst | Pyrimidinyl ketone | - | researchgate.net |

Applications of 5 Tributylstannyl Pyrimidine in Advanced Chemical Synthesis

Building Blocks for Substituted Pyrimidine (B1678525) Synthesis

5-(Tributylstannyl)pyrimidine serves as a key intermediate for the synthesis of a diverse array of substituted pyrimidine derivatives. The tributylstannyl group can be readily replaced by various organic moieties through palladium-catalyzed cross-coupling reactions, most notably the Stille coupling reaction. researchgate.net This allows for the site-specific introduction of new substituents at the C-5 position of the pyrimidine ring. researchgate.net

Formation of Carbon-Carbon Bonds in Complex Molecular Architectures

A primary application of this compound is in the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. Through Stille cross-coupling reactions, the pyrimidinyl group from this compound can be efficiently coupled with various organic halides or triflates. researchgate.net This methodology has been successfully employed in the synthesis of a variety of complex structures, including those with pharmaceutical and materials science applications.

For instance, the Stille reaction has been utilized to introduce aryl and furyl groups at the C-5 position of a pyrimidine core. researchgate.net This reaction typically employs a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), to facilitate the coupling between the stannane (B1208499) and an appropriate coupling partner. researchgate.net

Table 1: Examples of Carbon-Carbon Bond Formation using this compound Derivatives

| This compound Derivative | Coupling Partner | Catalyst | Product | Application/Significance | Reference |

| 2,4-dimethoxy-5-(tributylstannyl)pyrimidine | 5-bromo-2,4-dimethoxy-6-methylpyrimidine | PdCl(PPh₃)₂ | 5-Furyl-2,4-dimethoxy-6-methylpyrimidine | Synthesis of C-5 aryl pyrimidines | researchgate.net |

| 2,4-dimethoxy-5-(tributylstannyl)pyrimidine | Aryl halide | Pd(PPh₃)₄ | 5-Aryl-2,4-dimethoxypyrimidine | Building block for complex molecules | mdpi.comsemanticscholar.org |

| 2-(tributylstannyl)pyrimidine | Organic halide | Palladium catalyst | 2-Substituted pyrimidine | Precursor for Tankyrase inhibitors and Canagliflozin | alkalisci.comchemicalbook.com |

This synthetic strategy provides a powerful tool for chemists to assemble intricate molecular architectures containing the pyrimidine scaffold, which is a common motif in biologically active compounds. angenechemical.comresearchgate.net

Introduction of Diverse Functional Groups onto Pyrimidine Rings

Beyond the formation of carbon-carbon bonds, this compound and its derivatives are instrumental in introducing a wide range of functional groups onto the pyrimidine ring. angenechemical.com The versatility of the tributylstannyl group allows for its replacement with various substituents, thereby enabling the fine-tuning of the electronic and steric properties of the resulting pyrimidine derivatives.

For example, research has demonstrated the synthesis of 5-substituted pyrimidine nucleosides through the palladium-catalyzed coupling of this compound derivatives with appropriate partners. fiu.edu This approach is valuable for creating modified nucleosides with potential therapeutic applications. fiu.edu The ability to introduce diverse functionalities is crucial for developing new drug candidates and materials with specific properties. angenechemical.com

Synthesis of Pyrimidine-Containing Heterocycles

The utility of this compound extends to the synthesis of more complex heterocyclic systems that incorporate the pyrimidine ring. This includes the preparation of pyrimidylsilanes, pyrimidinone derivatives, and multi-heterocyclic systems.

Preparation of Pyrimidylsilanes

2-(Tributylstannyl)pyrimidine has been utilized in the preparation of various (2-pyrimidyl)silanes. alkalisci.comchemicalbook.comvulcanchem.com This transformation typically involves a tin-silicon exchange reaction, where the tributylstannyl group is replaced by a silyl (B83357) group. vulcanchem.com Pyrimidylsilanes are valuable intermediates in their own right, with applications in various chemical transformations. lookchem.com

Construction of Pyrimidinone Derivatives

The synthesis of pyrimidinone derivatives can also be achieved using tributylstannyl pyrimidines. For instance, 6-methoxy-2-(tributylstannyl)pyrimidine (B1601230) can be used to synthesize substituted pyrimidinone compounds via a Stille coupling reaction. sigmaaldrich.com Pyrimidinones are a class of heterocyclic compounds with a broad spectrum of biological activities, making their synthesis an important area of research. thieme-connect.de Furthermore, the synthesis of 1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione highlights the use of tributylstannyl pyrimidines in constructing complex nucleoside analogs containing a pyrimidinone core.

Assembly of Multi-Heterocyclic Systems

This compound derivatives are key building blocks in the assembly of multi-heterocyclic systems. The Stille coupling reaction allows for the fusion of the pyrimidine ring with other heterocyclic systems. researchgate.net For example, 2-chloro-5-(tributylstannyl)pyrimidine (B185266) can be used as a reagent in coupling reactions to create more complex molecules. cymitquimica.com This approach has been used to synthesize various terheterocyclic compounds containing thiophene, furan, and pyridine (B92270) rings. researchgate.net The ability to construct such intricate molecular frameworks is of significant interest in medicinal chemistry and materials science. cymitquimica.com

Role in the Synthesis of Complex Organic Structures

The chemical compound this compound serves as a pivotal building block in the field of advanced organic synthesis, primarily through its participation in palladium-catalyzed cross-coupling reactions. The tributylstannyl group (-SnBu₃) attached to the C-5 position of the pyrimidine ring makes the compound an effective nucleophile in Stille coupling reactions, enabling the formation of carbon-carbon bonds. This reactivity is instrumental in the construction of complex molecular frameworks that incorporate a pyrimidine moiety, a common scaffold in pharmacologically active compounds. researchgate.netchemicalbook.com

The utility of this compound lies in its ability to couple with a wide array of organic electrophiles, such as aryl, heteroaryl, and vinyl halides or triflates. This versatility allows synthetic chemists to introduce the pyrimidine core into larger, more intricate structures with a high degree of precision and control. researchgate.net

A significant application is in the synthesis of bioactive molecules and potential therapeutic agents. For instance, the pyrimidine-containing bioisostere of deschloro-UB-165, a potent nicotinic acetylcholine (B1216132) receptor (nAChR) ligand, was synthesized utilizing a Stille cross-coupling reaction. nih.gov In this synthesis, a tributylstannyl pyrimidine derivative was coupled with the vinyl triflate of a protected 9-azabicyclo[4.2.1]nonan-2-one. nih.gov The resulting compound, which incorporates the pyrimidine ring, demonstrated high affinity and selectivity for specific nAChR subtypes, highlighting the importance of this synthetic strategy in medicinal chemistry. nih.gov The pyrimidine-containing analogue proved to be the most active among the diazine bioisosteres tested. nih.gov

The general reaction scheme for such a coupling is detailed in the table below, illustrating the key components involved in the synthesis of complex pyrimidine-based structures.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Class | Reference |

| This compound | Vinyl triflate of N-protected 9-azabicyclo[4.2.1]nonan-2-one | Palladium catalyst (e.g., Pd(PPh₃)₄) | 5-alkenylpyrimidine derivatives (nAChR ligands) | nih.gov |

| This compound | Aryl Halide/Triflate | Palladium catalyst, inert atmosphere | 5-Arylpyrimidine derivatives | researchgate.net |

This method is not limited to vinyl triflates. The palladium-catalyzed Stille cross-coupling reaction is broadly used to introduce aryl groups at the C-5 position of the pyrimidine ring, generating 5-arylpyrimidines. researchgate.net These structures are of significant interest as they form the core of many compounds with potential biological activities, including kinase inhibitors. researchgate.netnih.gov The ability to create these C-C bonds under relatively mild conditions makes this compound and its derivatives indispensable tools for constructing libraries of complex molecules for drug discovery and materials science. angenechemical.comevitachem.com

Role of 5 Tributylstannyl Pyrimidine in Medicinal Chemistry and Drug Discovery

Precursors for Bioactive Pyrimidine (B1678525) Derivatives

A comprehensive review of scientific literature does not yield specific examples of 5-(tributylstannyl)pyrimidine being utilized as a direct precursor for the synthesis of the bioactive pyrimidine derivatives outlined below.

Tankyrase inhibitors are a class of molecules investigated for their potential in cancer therapy. While the pyrimidine moiety is a component of some tankyrase inhibitors, there is no specific information available in the reviewed literature that details the use of this compound in the synthesis of 2-aminopyridine (B139424) oxazolidinones or other tankyrase inhibitors.

Research Findings: this compound in Tankyrase Inhibitor Synthesis

| Compound Class | Specific Example | Role of this compound |

|---|

Sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors, such as Canagliflozin, are used in the management of type 2 diabetes. The synthesis of these complex molecules often involves multiple steps and various reagents. However, the role of this compound as a key intermediate or reactant in the preparation of Canagliflozin or other SGLT2 inhibitors is not described in the available scientific documentation.

Research Findings: this compound in SGLT2 Inhibitor Synthesis

| Compound | Therapeutic Class | Role of this compound |

|---|

Contribution to Flexible Nucleoside Analogues (Fleximers) for Antiviral Research

Flexible nucleoside analogues, or fleximers, are compounds designed to have greater conformational freedom, which may allow them to adapt to the binding sites of viral enzymes and potentially overcome drug resistance. The synthesis of such analogues can involve organotin reagents. Despite this, there is no specific mention in the literature of this compound being used to create fleximers for antiviral research.

Development of Nicotinic Acetylcholine (B1216132) Receptor Ligands

Nicotinic acetylcholine receptors (nAChRs) are important targets in the central nervous system for the potential treatment of various neurological and psychiatric disorders. Ligands for these receptors often contain heterocyclic scaffolds. A review of the available research does not indicate a role for this compound in the development or synthesis of nicotinic acetylcholine receptor ligands.

Applications in the Synthesis of Potential PDE4 Inhibitors and Anti-inflammatory Agents

Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in the inflammatory process, making it a target for anti-inflammatory drugs. While pyrimidine-based structures have been explored as potential PDE4 inhibitors, there is no specific information in the scientific literature describing the application of this compound in the synthesis of these compounds.

Emerging Research and Future Directions for 5 Tributylstannyl Pyrimidine Chemistry

Expansion of Cross-Coupling Partners and Reaction Scope

The Stille cross-coupling reaction, a palladium-catalyzed reaction between an organotin compound and an organic halide or pseudohalide, is a cornerstone of modern organic synthesis. wikipedia.org 5-(Tributylstannyl)pyrimidine is a key reagent in these reactions, enabling the introduction of the pyrimidine (B1678525) moiety into a wide array of organic molecules. researchgate.net Current research is focused on expanding the range of coupling partners and reaction conditions to further enhance the utility of this versatile reagent.

Researchers are actively investigating the use of new and diverse electrophiles in Stille couplings with this compound. While vinyl and aryl halides are common partners, the scope is being extended to include other electrophiles such as aryl triflates and sulfonates. wikipedia.org These alternative coupling partners can offer advantages in terms of reactivity and availability. The development of more active and robust palladium catalysts is also a key area of research. Novel ligand systems and the use of additives like copper(I) salts are being explored to improve reaction efficiency, lower catalyst loadings, and enable couplings under milder conditions. researchgate.netresearchgate.net

The tables below provide a snapshot of the expanding scope of cross-coupling reactions involving stannylpyrimidines, including different coupling partners and catalyst systems.

Table 1: Expansion of Electrophilic Coupling Partners for Stannylpyrimidines

| Electrophile Class | Specific Example | Catalyst System | Application | Reference |

|---|---|---|---|---|

| Aryl Halides | 2,4-dichloropyrimidine | Pd(PPh₃)₄ | Synthesis of substituted pyrimidines | nih.gov |

| Vinyl Halides | Vinyl Iodide | Pd(0) catalyst | Natural product synthesis | wikipedia.org |

| Acyl Chlorides | Acid Chlorides | Pd-catalysed | Synthesis of 5-pyrimidinyl ketones | researchgate.net |

Table 2: Catalyst and Ligand Development in Stille Coupling

| Catalyst/Ligand | Reaction Improvement | Example Application | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | Higher yield in specific transformations | Synthesis of 4-(Benzyloxy)-5-(tributylstannyl)pyrimidine | nih.gov |

| PdCl₂(PMePh₂)₂ | Effective for specific couplings | Synthesis of piperidinyl-substituted pyrimidines | mdpi.com |

Development of More Sustainable Synthetic Routes for Organostannyl Pyrimidines

The toxicity of organotin reagents and byproducts is a significant concern, driving the development of more sustainable synthetic methods. organic-chemistry.orgresearchgate.net Researchers are exploring several strategies to mitigate the environmental impact of organostannyl pyrimidine chemistry.

One approach involves the catalytic use of organotin reagents, where a stoichiometric amount of a less toxic reducing agent, such as a silicon hydride, is used to regenerate the active tin species in situ. organic-chemistry.org This significantly reduces the amount of tin waste generated. Another strategy focuses on the development of workup procedures that facilitate the removal of tin byproducts from reaction mixtures, such as conversion to insoluble polymeric tin fluorides. researchgate.net

The use of "green solvents" like ionic liquids and polar solvents is also being investigated to simplify the separation of organotin residues. researchgate.net Furthermore, the synthesis of modified organotin reagents, including those with polar groups or fluorous tags, and solid-immobilized organotins, is being explored to aid in purification. researchgate.net

Exploration of Novel Reactivity Patterns

Beyond the well-established Stille coupling, researchers are exploring new and unconventional reactivity patterns for this compound and related organostannyl pyrimidines. The tributylstannyl group can influence the electronic properties of the pyrimidine ring, opening up possibilities for new transformations.

For example, the tributylstannyl group can facilitate radical cyclization reactions, enabling the synthesis of complex cyclic compounds with diverse functionalities. The unique reactivity of the Sn-C bond is also being harnessed in other types of transformations. For instance, lithiation of stannylpyrimidines can generate highly reactive intermediates that can participate in subsequent reactions. thieme-connect.de

The functional groups on the pyrimidine ring itself can also be manipulated. The methylthio group in compounds like 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine can be oxidized to a sulfoxide (B87167) or sulfone, while the chloro group can be reduced or substituted with other nucleophiles. These transformations allow for the diversification of the pyrimidine core, leading to the synthesis of a wide range of derivatives with potentially interesting biological or material properties.

Potential in Advanced Materials Science Applications

The unique electronic and structural properties of pyrimidine-containing molecules make them attractive candidates for applications in materials science. The ability to easily introduce the pyrimidine moiety into larger molecular architectures via this compound has opened up new avenues for the development of functional materials.

Organostannyl pyrimidines are being explored as building blocks for the synthesis of functional polymers. The incorporation of the pyrimidine unit into polymer chains can impart unique properties such as enhanced thermal stability and electrical conductivity. These materials have potential applications in organic electronics, such as in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). wiley-vch.de

Furthermore, the ability of pyrimidine derivatives to participate in supramolecular assembly through hydrogen bonding and π-π stacking interactions is being leveraged to create ordered nanostructures. researchgate.net The Stille coupling of this compound with other aromatic systems can lead to the formation of extended π-conjugated systems with interesting photophysical properties, making them suitable for applications in photonics and optical materials. acmec.com.cnangenechemical.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine |

| 4-(Benzyloxy)-5-(tributylstannyl)pyrimidine |

| 2,4-dichloropyrimidine |

| 2,6-dibromopyridine |

| 5-pyrimidinyl ketones |

| piperidinyl-substituted pyrimidines |

| 2-amino-5-iodopyrimidine (B74693) |

| 4-amino-5-iodopyrimidine |

| 4-chloro-5-iodopyrimidine |

| 5-iodo-4-methoxypyrimidine |

| 4-methoxy-5-(tributylstannyl)pyrimidin-2-amine |

| 2,4-dimethoxy-5-(tributylstannyl)pyrimidine |

| 4-aminopyrimidine |

| 2-(tributylstannyl)thiazole |

| 5-substituted 2,4-dichloropyrimidines |

| 2-chloropyrimidine |

| 4-nitrobenzoic acid |

| (5-methylthiophen-2-yl)boronic acid |

| 2-chloro-4-(5-methylthiophen-2-yl)pyrimidine |

| 5-chlorothiophene |

| benzothiophene |

| 2-tributylstannyl-5-methylpyridine |

| 4,6-dichloro-2-phenylpyrimidine |

| 6-tributylstannyl-2,2'-bipyridine |

| N-bromosuccinimide |

| 5-[4-(2-Carboxyethyl)piperazin-1-yl]-5-[4-(4-(tributylstannyl)phenoxy)phenyl]pyrimidine-2,4,6-trione |

| 5-(tributylstannyl)thiophene-2-carbaldehyde |

| 4-hydroxy-5-(β-hydroxyethyl)pyrimidine |

| 2,4-dihydroxy-5-(β-hydroxyethyl)pyrimidine |

| 4-chloro-5-(β-chloroethyl)pyrimidine |

| 2,4-dichloro-5-(β-chloroethyl)pyrimidine |

| 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidine |

| 5,6-dihydropyrrolo[2,3-d]pyrimidine |

| 5-phenylpyrimidine |

| tributylfurylstannane |

| tributylphenylstannane |

Analytical and Spectroscopic Characterization Techniques for 5 Tributylstannyl Pyrimidine Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 5-(tributylstannyl)pyrimidine compounds. Multinuclear NMR experiments, including ¹H, ¹³C, and ¹¹⁹Sn, offer a comprehensive understanding of the molecular structure.

Proton NMR (¹H NMR) is instrumental in identifying the hydrogen atoms within the molecule, providing information about their chemical environment and spatial relationships. For this compound derivatives, the ¹H NMR spectrum is typically characterized by distinct regions corresponding to the aromatic protons of the pyrimidine (B1678525) ring and the aliphatic protons of the tributyl groups.

The protons of the tributylstannyl group typically appear as a series of complex multiplets in the upfield region of the spectrum, generally between δ 0.8 and 1.6 ppm. The pyrimidine ring protons are observed further downfield, with their specific chemical shifts being highly sensitive to the nature and position of other substituents on the ring. For instance, in studies of acyclic fleximer analogues, the pyrimidine proton signals were crucial for confirming the successful coupling of the stannylated pyrimidine with sugar moieties. mdpi.comsemanticscholar.org

A significant advancement in the analysis of this compound is the application of hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE). This method has been shown to dramatically enhance the NMR signals of the pyrimidine protons. Researchers have reported signal enhancements totaling approximately 2300-fold for the two inequivalent pyrimidine proton environments of this compound at a magnetic field strength of 9.4 T. rsc.orgunimelb.edu.aursc.orgnih.gov In another study, enhancements of 803-fold for the H-2 resonance and 1486-fold for the H-4 and H-6 resonances were achieved. mmu.ac.uk This remarkable increase in sensitivity allows for rapid detection using minute amounts of the substrate. rsc.orgrsc.org

Interactive Table: ¹H NMR Spectroscopic Data for this compound Derivatives

| Compound Name | Solvent | Proton (Position) | Chemical Shift (δ, ppm) |

| 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine | - | Tributyltin protons | 0.8–1.6 (m) |

| Methylthio (S-CH₃) | 2.5 (s) | ||

| 4-Methoxy-5-(tributylstannyl)pyrimidine | CDCl₃ | Pyrimidine (H-2, H-6) | 8.79 (s, 1H), 8.72 (s, 1H) |

| Methoxy (B1213986) (O-CH₃) | 4.10 (s, 3H) | ||

| 2,4-Dimethoxy-5-(tributylstannyl)pyrimidine (used in synthesis) | CDCl₃ | - | - |

Note: Data is compiled from various synthetic procedures where these compounds were used as reagents or intermediates. mdpi.com

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of the molecule. It is essential for confirming the positions of substituents on the pyrimidine ring and verifying the integration of the tributylstannyl group. Each unique carbon atom in the molecule produces a distinct signal, and its chemical shift is indicative of its electronic environment.

In the analysis of various substituted pyrimidines, ¹³C NMR data have been crucial for structural confirmation. For example, in the synthesis of fleximer analogues, the ¹³C NMR spectra of the products formed from 2,4-dimethoxy-5-(tributylstannyl)pyrimidine showed characteristic signals for the pyrimidine carbons, the methoxy groups, and the newly attached side chains, confirming the reaction's success. mdpi.comsemanticscholar.org

Interactive Table: ¹³C NMR Spectroscopic Data for a this compound Derivative

| Compound Name | Solvent | Carbon Atom | Chemical Shift (δ, ppm) |

| Product from 4-Methoxy-5-iodopyrimidine | CDCl₃ | Pyrimidine C-2 | 167.1 |

| Pyrimidine C-4 | 163.9 | ||

| Pyrimidine C-6 | 157.4 | ||

| Pyrimidine C-5 | 80.1 | ||

| Methoxy (O-CH₃) | 54.8 |

Note: This data is for a precursor to a tributylstannyl derivative, illustrating typical chemical shifts for the pyrimidine core. mdpi.com

Given the presence of the tin atom, ¹¹⁹Sn NMR is a uniquely powerful and specific technique for characterizing this compound and its derivatives. The ¹¹⁹Sn nucleus is NMR-active (spin I = 1/2) and its chemical shift is highly sensitive to the coordination number and geometry of the tin center. The chemical shift for tributyltin compounds typically appears in a range near δ 0–50 ppm.

The major challenge with conventional ¹¹⁹Sn NMR is its inherently low sensitivity. However, the application of the SABRE hyperpolarization technique has revolutionized the analysis of these compounds. By transferring polarization from parahydrogen to the ¹¹⁹Sn nucleus via an iridium catalyst, researchers have achieved extraordinary signal enhancements. rsc.orgnih.gov

The process involves the reaction of this compound with parahydrogen in the presence of an iridium complex, such as [IrCl(COD)(IMes)]. rsc.orgnih.govresearchgate.net This reversible exchange process leads to a dramatic increase in the polarization of the ¹¹⁹Sn nucleus. Studies have documented a signal enhancement of 700 times the normal intensity for the ¹¹⁹Sn signal of this compound. rsc.orgunimelb.edu.aursc.orgnih.gov A more detailed investigation quantified the enhancement at 687-fold in a standard ¹¹⁹Sn spectrum and 772-fold in a spectrum where the butyl protons were decoupled. mmu.ac.uk This level of sensitivity allows for the rapid acquisition of ¹¹⁹Sn NMR spectra from very small sample quantities, which is a significant analytical advantage. rsc.orgrsc.org The efficiency of the SABRE process was found to be dependent on factors such as the choice of the N-heterocyclic carbene (NHC) ligand on the iridium catalyst and the molar excess of the substrate. rsc.orgmmu.ac.uk

Interactive Table: ¹¹⁹Sn NMR SABRE Hyperpolarization Data for this compound

| Parameter | Value/Observation | Reference |

| Hyperpolarization Technique | Signal Amplification by Reversible Exchange (SABRE) | rsc.orgnih.gov |

| Catalyst Precursor | [IrCl(COD)(IMes)] (1a) or [IrCl(COD)(SIMes)] (1b) | rsc.orgnih.gov |

| Polarization Source | Parahydrogen (p-H₂) | rsc.orgnih.gov |

| ¹¹⁹Sn Signal Enhancement (Overall) | ~700-fold | rsc.orgrsc.orgnih.gov |

| ¹¹⁹Sn Enhancement (Coupled) | 687-fold | mmu.ac.uk |

| ¹¹⁹Sn Enhancement (Butyl-decoupled) | 772-fold | mmu.ac.uk |

| Optimal Substrate Excess | 17-fold relative to catalyst | mmu.ac.uk |

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry (MS) is an essential analytical tool used to determine the molecular weight and deduce the structure of this compound derivatives. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

Different ionization techniques can be employed, with electrospray ionization (ESI) being common for these types of compounds. mdpi.com The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the parent molecule (often as a protonated species, [M+H]⁺) and its fragments. For example, the ESI-MS analysis of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine showed the expected [M+H]⁺ ion at m/z 487.1, confirming its molecular weight.

A key feature in the mass spectra of organotin compounds is the characteristic isotopic pattern of tin. Tin has several stable isotopes (e.g., ¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn), each with a different natural abundance. This results in a distinctive cluster of peaks for any tin-containing fragment, which serves as a definitive signature for the presence of the tributylstannyl group and aids in structural validation.

Computational and Theoretical Studies of Organostannyl Pyrimidine Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup and inherent reactivity of organostannyl pyrimidines. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model molecular geometries and electronic structures. dur.ac.uk These calculations provide valuable data on orbital energies (HOMO/LUMO), charge distributions, and molecular electrostatic potentials, which are key determinants of a molecule's reactivity.

For instance, theoretical calculations have been used to investigate pyrimidine-containing oligo(arylenes), revealing that the nitrogen atoms in the pyrimidine (B1678525) ring can decrease steric repulsion and promote a more planar molecular system. dur.ac.uk In a study on 5-(tributylstannyl)pyrimidine, quantum chemical calculations were performed to predict nuclear spin-induced optical rotation (NSOR) signals, which were then compared with experimental results. acs.org While there were differences, attributed to factors like the absence of explicit solvent interactions in the model, the calculations successfully reproduced the general effects observed experimentally. acs.org

DFT calculations are also applied to related organostannyl compounds to gain insights into their electronic and photophysical properties. acs.org By optimizing ground-state geometries and calculating electronic transitions, researchers can predict how structural modifications will influence the compound's behavior in various applications. acs.org

| Computational Method | Studied Property/System | Purpose | Reference |

| DFT/HF | Electronic structure and geometry of pyrimidine-containing oligomers | To understand the influence of nitrogen atoms on molecular planarity and electronic properties. | dur.ac.uk |

| Quantum Chemistry | Nuclear Spin-Induced Optical Rotation (NSOR) of this compound | To compare theoretical predictions with experimental data and validate computational models. | acs.org |

| DFT/TD-DFT | Electronic and photophysical properties of related organostannyl heterocyclic systems | To gain insight into ground-state geometries and predict absorption and emission characteristics. | acs.org |

Molecular Dynamics Simulations in Catalytic Cycles

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing a window into complex processes like catalytic cycles. core.ac.uk For organostannyl pyrimidines, which are key reagents in palladium-catalyzed cross-coupling reactions like the Stille coupling, MD simulations can help elucidate reaction mechanisms and conformational dynamics. mdpi.comresearchgate.net

While direct MD simulation of the entire Stille catalytic cycle featuring this compound is complex, the technique is widely used to study related systems and products derived from such reactions. For example, MD simulations have been employed to refine the structures of proteins targeted by inhibitors that were synthesized using organostannyl pyrimidines as precursors. acs.org In other studies, MD simulations were used to assess the stability and dynamic behavior of potent bis-pyrimidine inhibitors within the active site of an enzyme. rsc.org These simulations help to understand how the molecule, whose synthesis may have involved an organostannane, interacts with its biological target. rsc.org

Furthermore, MD simulations are combined with experimental techniques like Electron Paramagnetic Resonance (EPR) to determine structural properties and intramolecular distances in complex biological systems, such as RNA, that have been modified using reagents from Stille couplings. researchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are crucial for the rational design of new molecules with desired biological or chemical properties. humanjournals.com Computational methods are central to modern SAR, allowing for the systematic investigation of how modifying a chemical structure affects its activity. humanjournals.comekb.eg Organostannyl pyrimidines like this compound serve as versatile building blocks, enabling the synthesis of a wide array of derivatives for SAR studies. mdpi.comnih.gov

For example, various substituted 5-(tributylstannyl)pyrimidines, such as 2,4-dimethoxy-5-(tributylstannyl)pyrimidine, have been used in Stille cross-coupling reactions to create a library of acyclic fleximer analogues. mdpi.comsemanticscholar.org These analogues were then evaluated for antiviral activity, allowing researchers to establish a clear relationship between the functional groups on the pyrimidine ring and the resulting biological effect. mdpi.comsemanticscholar.org

Computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are often integrated into these studies. rsc.orgekb.eg QSAR models correlate structural features of a series of compounds with their inhibitory activity, while docking simulations can predict the binding orientation of these molecules within a receptor's active site, providing a structural basis for the observed activity. rsc.orgekb.eg

| SAR Application Area | Precursor Compound Type | Synthetic Method | Outcome/Observation | References |

| Antiviral Agents | Substituted 5-(tributylstannyl)pyrimidines | Stille Coupling | Functional group changes on the pyrimidine ring significantly impact antiviral activity and cytotoxicity. | mdpi.comsemanticscholar.org |

| Kinase Inhibitors | 2,4,5-Trisubstituted pyrimidines | Stille/Suzuki | Modifications at the C4 and C5 positions of the pyrimidine core are critical for inhibitory potency against target kinases. | acs.org |

| Antihypertensives | Triazolopyrimidine derivatives | Multi-step synthesis | Alkyl substituents at the 5- and 7-positions of the pyrimidine core are critical for oral activity. | nih.gov |

Prediction of Novel Reactivity and Transformation Pathways

A significant advantage of computational chemistry is its ability to predict new modes of reactivity and previously unknown transformation pathways. By mapping the potential energy surfaces of reacting systems, theoretical chemists can identify energetically favorable routes to new products.

For this compound, its primary role is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. researchgate.net Computational studies of the mechanisms of these reactions, such as the Stille coupling, can reveal nuances of the catalytic cycle, including the potential for side reactions or alternative pathways under varying conditions (e.g., different ligands, solvents, or temperatures). researchgate.net For example, theoretical modeling can predict the transition-state geometries for key steps like oxidative addition and reductive elimination, offering insights into factors that control reaction efficiency and selectivity.

Furthermore, understanding the electronic structure through quantum chemical calculations (as discussed in 8.1) is the first step toward predicting novel reactivity. dur.ac.uk For example, the calculated charge distribution and frontier molecular orbitals of this compound can suggest its susceptibility to other types of reagents beyond the typical electrophiles used in Stille couplings, potentially opening doors to new synthetic methodologies.

Q & A

Q. Methodological Answer :

- Engineering Controls : Use glove boxes or Schlenk lines to avoid airborne tin particles .

- Waste Management : Quench reactions with NaHCO₃ to neutralize tributyltin residues before disposal .

- PPE : Nitrile gloves and lab coats; avoid latex due to solvent permeability .

Advanced Question: How can computational modeling predict the reactivity of this compound in novel coupling reactions?

Q. Methodological Answer :

- DFT Calculations : Model transition states using software (e.g., Gaussian) to predict regioselectivity in cross-couplings .

- Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on reaction barriers .

- Ligand Screening : Virtual libraries of phosphine ligands identify candidates that stabilize Pd intermediates .

Q. Methodological Answer :

- Temperature : Store at –20°C in sealed, argon-flushed vials .

- Light Protection : Amber glass containers reduce photodegradation .

- Moisture Control : Add molecular sieves (3Å) to absorb trace H₂O .

Advanced Question: How do steric effects of the tributyltin group influence pyrimidine ring electronics in catalytic cycles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。